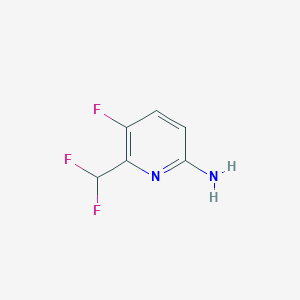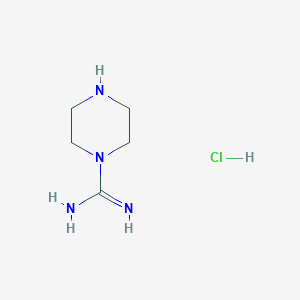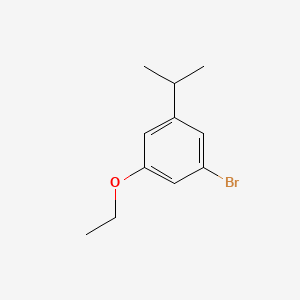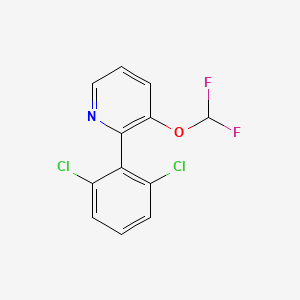
2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)pyridine is an organic compound with the molecular formula C12H7Cl2F2NO. This compound is characterized by the presence of a pyridine ring substituted with dichlorophenyl and difluoromethoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)pyridine typically involves the reaction of 2,6-dichlorophenylamine with difluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using techniques like recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures the efficient and safe production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted positions, using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted derivatives
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)pyridine is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and materials science .
Wirkmechanismus
The mechanism of action of 2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichlorophenylamine: Shares the dichlorophenyl group but lacks the pyridine ring and difluoromethoxy group.
3-(Difluoromethoxy)pyridine: Contains the pyridine ring and difluoromethoxy group but lacks the dichlorophenyl group.
Uniqueness
2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)pyridine is unique due to the combination of its dichlorophenyl and difluoromethoxy substituents on the pyridine ring. This unique structure imparts specific chemical properties and biological activities that are not observed in the similar compounds mentioned above .
Eigenschaften
Molekularformel |
C12H7Cl2F2NO |
|---|---|
Molekulargewicht |
290.09 g/mol |
IUPAC-Name |
2-(2,6-dichlorophenyl)-3-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C12H7Cl2F2NO/c13-7-3-1-4-8(14)10(7)11-9(18-12(15)16)5-2-6-17-11/h1-6,12H |
InChI-Schlüssel |
VLUPXSFTGWRKHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C=CC=N2)OC(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


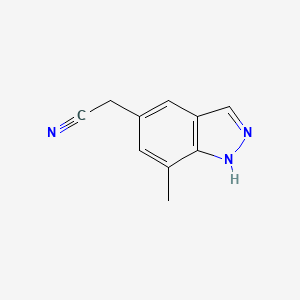
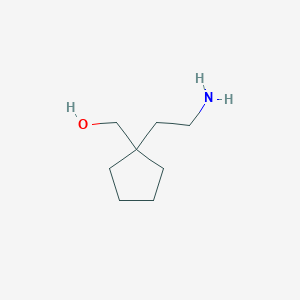

![7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14036966.png)
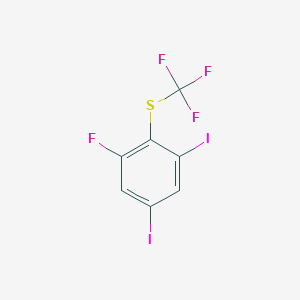
![Imidazo[1,2-a]pyridine-8-thiol](/img/structure/B14036991.png)
